Wy 49051

H1 Antagonist Potency Astemizole

Wy 49051 is a potent, orally active H1 antagonist with IC50 44 nM, 700x more potent than astemizole. Its 18h duration and reduced CNS penetration ensure consistent, reproducible PK/PD and receptor selectivity data. Ideal for H1 assays and peripheral histamine studies.

Molecular Formula C28H33N5O3
Molecular Weight 487.6 g/mol
Cat. No. B1663284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWy 49051
Molecular FormulaC28H33N5O3
Molecular Weight487.6 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C28H33N5O3/c1-30-26-24(27(34)31(2)28(30)35)33(20-29-26)17-9-16-32-18-14-23(15-19-32)36-25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,20,23,25H,9,14-19H2,1-2H3
InChIKeyYNDYDETWRDHMLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Wy 49051 (CAS 113418-56-7): A Xanthinyl-Derived H1 Antagonist with Defined Preclinical Potency Metrics for Inflammation and Allergy Research


Wy 49051 is a xanthinyl-substituted piperidine derivative that functions as a potent, orally active histamine H1 receptor antagonist. Its chemical name is 7-[3-[4-(diphenylmethoxy)-1-piperidinyl]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, with the molecular formula C28H33N5O3 and a molecular weight of 487.59 g/mol [1]. The compound was originally developed by Wyeth-Ayerst Research as a non-sedating antihistamine candidate [2]. It is primarily utilized as a research tool for probing H1 receptor pharmacology, histamine-mediated physiological responses, and in comparative studies of antihistaminic potency and duration of action.

Why Generic H1 Antagonists Cannot Substitute for Wy 49051 in Specialized Research and Procurement


H1 antagonists constitute a large and mechanistically diverse class, yet Wy 49051 possesses a specific combination of extreme in vitro potency, defined comparative efficacy against multiple reference compounds, and a distinct preclinical selectivity profile that precludes simple interchangeability. Its potency exceeds that of astemizole by 700-fold and chlorpheniramine by 470-fold [1]; its oral bioavailability and extended duration of action differ markedly from ebastine and terfenadine [1][2]; and its unique receptor binding signature—including high α1 affinity but limited muscarinic or dopamine receptor engagement—contrasts with many classical and second-generation antihistamines [1]. Substituting Wy 49051 with a generic H1 antagonist would alter experimental readouts in histamine challenge models, CNS penetration studies, and receptor selectivity assays, thereby compromising the reproducibility and validity of findings.

Quantitative Differentiation of Wy 49051 Against Reference H1 Antagonists: A Procurement-Focused Evidence Guide


Extreme H1 Receptor Potency: 700-Fold Superior to Astemizole and 470-Fold Superior to Chlorpheniramine

Wy 49051 (compound 24) exhibits substantially greater H1 receptor antagonism than multiple clinically relevant antihistamines. In guinea pig ileum contraction assays, its potency is 700 times that of astemizole, 470 times that of chlorpheniramine, and 840 times that of the close structural analog compound 17 [1]. The compound's pA2 value of 11 indicates competitive antagonism and surpasses ebastine (pA2 = 7.4) and terfenadine (pA2 = 7.5) [1]. At 100 nM, Wy 49051 produces 92% inhibition of histamine-induced ileal contraction [1].

H1 Antagonist Potency Astemizole Chlorpheniramine In Vitro

Oral Bioavailability and Extended Duration of Action: Sustained Efficacy Without Active Metabolite Dependence

Wy 49051 demonstrates robust oral activity and a prolonged duration of action that differentiates it from ebastine and terfenadine. In guinea pigs, oral ED50 for protection against histamine-induced lethality is 1.91 mg/kg, with no decrease in efficacy up to 18 h post-treatment [1]. This is comparable to or exceeds the duration of ebastine (ED50 1.71 mg/kg p.o.) and terfenadine, yet Wy 49051 does not require metabolic activation for activity—unlike ebastine, which depends on formation of an active metabolite [1]. Intravenous ED50 is 0.01 mg/kg, further confirming intrinsic activity [1].

Oral Bioavailability Duration of Action Ebastine Terfenadine In Vivo

Distinct Receptor Selectivity Profile: High α1 Affinity with Low Muscarinic and Dopamine Receptor Engagement

Wy 49051 exhibits a receptor binding signature that differs from terfenadine and ebastine. It demonstrates high affinity for α1-adrenergic receptors (IC50 = 8 nM), which is 292-fold stronger than terfenadine (IC50 = 2340 nM) and 23-fold stronger than ebastine (IC50 = 183 nM) [1]. Concurrently, it shows weak affinity for M2 muscarinic receptors (IC50 = 7300 nM) and only 46% inhibition of D2 dopamine receptors at 1 µM [1]. Despite high α1 affinity, Wy 49051 did not alter blood pressure or heart rate in spontaneously hypertensive rats at doses above its therapeutic H1-antagonist range [2].

Receptor Selectivity Alpha-1 Adrenergic Muscarinic Dopamine Off-Target

Reduced CNS Penetration and Sedative Liability: Lower Brain H1 Receptor Occupancy than Common Antihistamines

Wy 49051 was designed to minimize CNS sedative effects, and in vivo brain occupancy studies confirm this differentiation. At an oral dose of 5 mg/kg, Wy 49051 produced less inhibition of [3H]pyrilamine binding (a measure of central H1 receptor occupancy) than ebastine (5 mg/kg p.o.), terfenadine (20 mg/kg p.o.), and chlorpheniramine (100 mg/kg p.o.) [1]. The compound's experimental log P value is <2, which is lower than terfenadine (log P = 2.35) and ebastine (log P = 2.74), correlating with reduced blood-brain barrier permeability [2].

CNS Penetration Sedation Brain Binding Pyrilamine Non-Sedating

Lack of H2 Receptor Antagonism: Specificity for H1-Mediated Pathways

In contrast to some antihistamines that exhibit dual H1/H2 activity, Wy 49051 shows no measurable H2 receptor antagonism. In the pylorus-ligated rat model, Wy 49051 did not affect gastric acid secretion—a functional readout of H2 receptor blockade [1]. Additionally, it did not influence histamine-induced changes in blood pressure or heart rate in anesthetized guinea pigs [1]. This specificity is not universally observed among H1 antagonists and is relevant for studies requiring isolated H1 pathway interrogation.

H2 Receptor Gastric Acid Secretion Selectivity H1 Specificity

Wy 49051 Optimal Application Scenarios Derived from Quantitative Differentiation Evidence


In Vitro H1 Antagonism Assays Requiring Maximal Sensitivity and Benchmarking

Wy 49051 is an ideal reference antagonist for laboratories establishing or validating H1 receptor assays. Its extreme potency (700-fold greater than astemizole and 470-fold greater than chlorpheniramine) allows for clear, dose-dependent signal generation at nanomolar concentrations, reducing compound consumption and improving assay sensitivity [1]. Its well-characterized pA2 value of 11 provides a robust benchmark for comparing novel H1 antagonists or quantifying receptor reserve [1].

In Vivo Studies of Histamine-Mediated Inflammation with Minimal CNS Confounding

For studies requiring evaluation of peripheral H1-mediated processes—such as vascular permeability, wheal formation, or allergic inflammation—Wy 49051 offers a distinct advantage. Its reduced brain H1 receptor occupancy relative to ebastine, terfenadine, and chlorpheniramine at comparable doses minimizes sedative or centrally-mediated behavioral effects that could otherwise confound results [2]. The compound's 18-hour duration of action also supports extended dosing regimens without loss of efficacy [1].

Pharmacological Dissection of α1-Adrenergic and H1 Receptor Crosstalk

Wy 49051's unique receptor binding profile—high affinity for both H1 (IC50 44 nM) and α1 (IC50 8 nM) receptors, with negligible muscarinic or dopamine receptor activity—makes it a valuable tool for investigating potential interactions between histaminergic and adrenergic signaling pathways [1]. Despite strong α1 binding, it does not elicit cardiovascular effects in hypertensive rat models at therapeutic H1-antagonist doses, providing a nuanced platform for studying receptor crosstalk without overt hemodynamic perturbation [2].

Comparative Pharmacokinetic and Duration-of-Action Studies

Wy 49051's intrinsic oral activity (ED50 1.91 mg/kg p.o.) and lack of reliance on prodrug activation contrast sharply with ebastine, which requires metabolic conversion to an active metabolite [1]. This makes Wy 49051 a more predictable tool for PK/PD studies, as its activity is not confounded by inter-species or inter-individual variation in metabolic activation. Its 18-hour sustained efficacy also makes it suitable for studies requiring once-daily dosing or long-term drug exposure protocols [1].

Quote Request

Request a Quote for Wy 49051

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.